Platelet Aggregation Inhibition: BMY-42393 vs. Unsubstituted Prototype
BMY-42393 demonstrates significantly enhanced potency in inhibiting ADP-induced human platelet aggregation compared to its unsubstituted prototype (compound 2). This highlights the critical importance of the alpha-carbomethoxy substitution for optimal activity [1].
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 0.08 µM |
| Comparator Or Baseline | Unsubstituted prototype (compound 2): IC50 = 1.2 µM |
| Quantified Difference | 15-fold more potent |
| Conditions | In vitro human platelet aggregation assay |
Why This Matters
This 15-fold increase in potency defines the core pharmacophore for this series, ensuring researchers using BMY-42393 are working with an optimized tool compound rather than a weaker, less characterized analog.
- [1] Meanwell, N. A., Rosenfeld, M. J., Wright, J. J., Brassard, C. L., Buchanan, J. O., Federici, M. E., ... & Zavoico, G. B. (1993). Nonprostanoid prostacyclin mimetics. 4. Derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid substituted alpha to the oxazole ring. Journal of Medicinal Chemistry, 36(24), 3871-3883. View Source
